molecular formula C15H12N4O3S B2906960 3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1324679-70-0

3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2906960
CAS No.: 1324679-70-0
M. Wt: 328.35
InChI Key: JVZYRVZDAWRKJI-UHFFFAOYSA-N
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Description

3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a thiophene ring, an oxadiazole ring, an azetidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the azetidine ring: This can be synthesized via ring-closing reactions or by using azetidine precursors.

    Attachment of the pyridinone moiety: This step may involve amide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridinone moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one analogs: Compounds with similar core structures but different substituents.

    Other oxadiazole-containing compounds: Such as 1,2,4-oxadiazole derivatives with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-13-10(3-1-5-16-13)15(21)19-7-9(8-19)14-17-12(18-22-14)11-4-2-6-23-11/h1-6,9H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZYRVZDAWRKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CNC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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